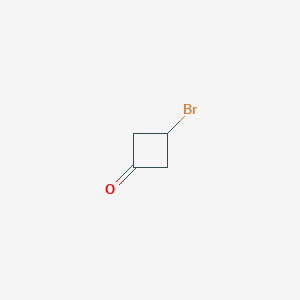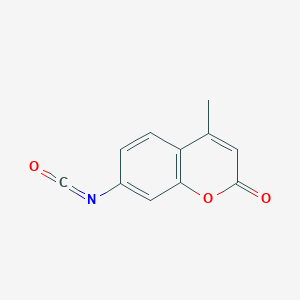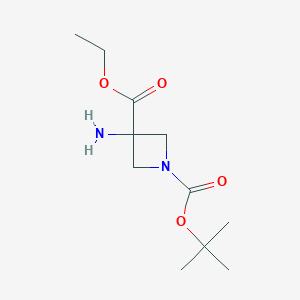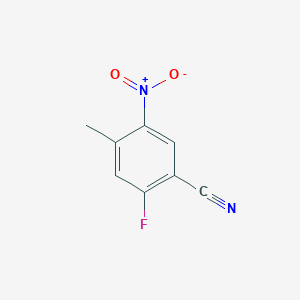
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
Übersicht
Beschreibung
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a bromo-fluoro-substituted phenyl group .
Physical And Chemical Properties Analysis
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” has a density of 1.5±0.1 g/cm3, a boiling point of 315.3±32.0 °C at 760 mmHg, and a flash point of 144.5±25.1 °C . It also has a molar refractivity of 54.1±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Regioselectivity
A study by D’hooghe and Kimpe (2006) explores the regioselectivity in the synthesis of functionalized β-fluoro amines through the sequential ring-opening of 2-(alkanoyloxymethyl)aziridinium salts by bromide and fluoride. This work demonstrates the utility of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine in synthesizing β-fluoro amines, highlighting the importance of regioselective control in chemical synthesis processes (D’hooghe & Kimpe, 2006).
Novel Compounds and Biological Activity
Lygin and Meijere (2009) report the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines, underlining the potential of utilizing halogenated compounds for creating structures with possible biological activities. This research could pave the way for developing new pharmacologically active molecules (Lygin & Meijere, 2009).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, showing good antimicrobial and cytotoxic activities. This study illustrates the application of bromo-fluorophenyl compounds in medicinal chemistry, leading to the discovery of potential therapeutic agents (Noolvi et al., 2014).
Material Science Applications
A study by Bates et al. (2002) on CO2 capture using a task-specific ionic liquid highlights the role of functionalized amines in environmental applications. This research demonstrates the potential of amine-functionalized materials for sequestering CO2, a crucial step towards addressing climate change (Bates et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, rineterkib, is known to inhibit extracellular signal-regulated kinase (erk) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
If it acts similarly to Rineterkib, it may interact with its target, ERK, inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to rineterkib, it may affect the mapk/erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular responses.
Pharmacokinetics
A structurally similar compound, 1-(3-bromo-5-fluorophenyl)pyrrolidine, is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor .
Result of Action
If it acts similarly to Rineterkib, it may lead to changes in cellular processes such as proliferation, differentiation, and survival by inhibiting ERK .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNHNNPUJNRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)


![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)
![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)








